1-[1-(2-chlorophenyl)vinyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-chlorophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11ClN+ It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(2-chlorophenyl)vinyl]pyridinium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide, to form the corresponding vinylpyridine derivative. This intermediate is then subjected to quaternization using an alkylating agent, such as methyl iodide, to yield the final pyridinium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .
Scientific Research Applications
1-[1-(2-chlorophenyl)vinyl]pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-chlorophenyl)vinyl]pyridinium
- 1-[1-(3-chlorophenyl)vinyl]pyridinium
- 1-[1-(4-fluorophenyl)vinyl]pyridinium
Uniqueness
1-[1-(2-chlorophenyl)vinyl]pyridinium is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C13H11ClN+ |
---|---|
Molecular Weight |
216.68g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14/h2-10H,1H2/q+1 |
InChI Key |
XHBUMLYBSZKDHQ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.